Pinocembrin diacetate

説明

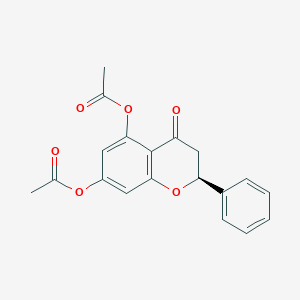

Pinocembrin diacetate is a complex organic compound that belongs to the class of chroman derivatives. This compound is characterized by its unique structure, which includes a chroman ring system substituted with phenyl and acetate groups. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

科学的研究の応用

Neuroprotective Effects

Pinocembrin diacetate has shown significant neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Key findings include:

- Alzheimer's Disease : Research indicates that pinocembrin can protect against beta-amyloid-induced toxicity in neuronal cells. It enhances cell viability and reduces oxidative stress caused by amyloid plaques, which are characteristic of Alzheimer's disease models .

- Parkinson's Disease : Studies have demonstrated that pinocembrin exhibits protective effects in models of Parkinson's disease by mitigating neurotoxicity induced by 1-methyl-4-phenylpyridine (MPP+). This suggests potential therapeutic applications in preventing neurodegeneration associated with this condition .

- Demyelinating Diseases : In experimental autoimmune encephalomyelitis (EAE) models, pinocembrin has been shown to promote oligodendrocyte precursor cell differentiation and enhance remyelination. This effect is mediated through the mTOR signaling pathway, indicating its potential use in treating multiple sclerosis and other demyelinating diseases .

Data Table: Neuroprotective Studies of this compound

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Alzheimer's Disease | SH-SY5Y Cells | Increased cell viability, reduced ROS generation |

| Parkinson's Disease | MPP+-induced model | Neuroprotective effects observed |

| Demyelination | EAE Model | Enhanced remyelination and OPC differentiation |

Cardioprotective Properties

This compound also demonstrates cardioprotective effects, particularly against chemotherapeutic agents like doxorubicin.

- Doxorubicin-Induced Cardiotoxicity : Studies have shown that pinocembrin can attenuate the cardiotoxic effects of doxorubicin without compromising its anticancer efficacy. It reduces oxidative stress and inflammation in cardiac cells, suggesting its potential as an adjunct therapy in cancer treatment .

Data Table: Cardioprotective Studies of this compound

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Doxorubicin Cardiotoxicity | H9c2 Cardiomyoblasts | Reduced oxidative damage and preserved cardiac function |

Anti-inflammatory Effects

The compound also exhibits significant anti-inflammatory properties.

- Inflammation Modulation : Pinocembrin has been shown to inhibit inflammatory pathways activated by advanced glycation end products (AGEs). This action may provide therapeutic benefits in chronic inflammatory conditions such as diabetes and cardiovascular diseases .

Data Table: Anti-inflammatory Studies of this compound

| Study Focus | Model Used | Key Findings |

|---|---|---|

| AGE-Induced Cytotoxicity | Various cellular models | Inhibition of NF-kB activation and oxidative stress |

Case Studies and Clinical Implications

Several studies have highlighted the clinical implications of this compound:

- Neuroprotection in Stroke Models : Pinocembrin has been demonstrated to protect against ischemic injury in stroke models, preserving blood-brain barrier integrity and reducing cerebral infarction areas .

- Chronic Disease Management : Its ability to modulate inflammatory responses makes pinocembrin a potential candidate for managing chronic diseases linked to oxidative stress and inflammation .

- Combination Therapies : The compound's ability to enhance the efficacy of existing treatments (e.g., doxorubicin) without increasing toxicity presents opportunities for combination therapies in oncology .

作用機序

Target of Action

Pinocembrin diacetate, also known as (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate or [(2S)-5-acetyloxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate, has been shown to target several key proteins and pathways in the body. One of its primary targets is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs) .

Mode of Action

This compound interacts with its targets by suppressing the activity of sEH . This suppression leads to an increase in the levels of EETs, which are known to have beneficial effects such as anti-inflammatory and vasodilatory actions .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been shown to reduce endoplasmic reticulum (ER) stress and apoptosis by decreasing C/EBP homologous protein (CHOP)/GADD153 and caspase-12 expression via the PERK-elF2α-ATF4 signaling pathway . It also plays a role in the regulation of mitochondrial function .

Pharmacokinetics

This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After oral administration, it is well metabolized and absorbed . It has been shown to pass through the blood-brain barrier (BBB) in a passive transport process, which is partly conducted by p-glycoprotein . This allows it to exert its effects in the central nervous system (CNS). The absorption/elimination process of pinocembrin occurs rapidly and shows no serious accumulation in the body .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have neuroprotective effects, the ability to reduce reactive oxygen species (ROS), protect the BBB, modulate mitochondrial function, and regulate apoptosis . These effects make it a promising candidate for the treatment of diseases such as ischemic stroke .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the protonation and ionization abilities of a dietary compound can influence its pharmacokinetics . .

生化学分析

Biochemical Properties

Pinocembrin diacetate plays a crucial role in biochemical reactions. It exhibits remarkable pharmacological activities such as neuroprotection, anti-oxidation, and anti-inflammation . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are critical for its function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to work excellently in treating ischemic stroke by reducing nerve damage in the ischemic area and reducing mitochondrial dysfunction and the degree of oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that this compound can be absorbed rapidly in the body and easily cross the blood–brain barrier .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pinocembrin diacetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic compounds with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction forms the diacetate ester. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the compound. Advanced purification techniques like recrystallization and chromatography are employed to isolate the pure compound from reaction mixtures .

化学反応の分析

Types of Reactions

Pinocembrin diacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace acetate groups.

Major Products Formed

The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

類似化合物との比較

Similar Compounds

Cellulose diacetate: A similar compound used in various industrial applications, including the production of films and fibers.

Cellulose triacetate: Another related compound with different degrees of substitution and applications.

Uniqueness

Pinocembrin diacetate is unique due to its specific chroman structure and the presence of phenyl and acetate groups, which confer distinct chemical and biological properties compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and mechanisms of action, highlighting its importance in advancing scientific knowledge and technological innovation.

生物活性

Pinocembrin diacetate, a derivative of pinocembrin (5,7-dihydroxyflavanone), is recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of this compound

This compound is primarily derived from natural sources such as propolis, honey, and several plants. Its structure allows it to exhibit a range of biological activities, including antioxidant , anti-inflammatory , antimicrobial , and anticancer effects. The compound has gained attention in the pharmaceutical industry due to its potential as a therapeutic agent in treating various diseases.

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with chronic diseases.

- Study Findings : In vitro studies demonstrated that this compound can inhibit lipid peroxidation and protect cellular components from oxidative damage .

2. Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory activity by modulating inflammatory pathways.

- Mechanisms : It suppresses the activation of nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPK), leading to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6 .

3. Neuroprotective Properties

This compound has shown promise in neuroprotection, particularly against neurodegenerative conditions.

- Research Insights : The compound protects against amyloid-beta-induced toxicity in neuronal cells, suggesting its potential role in Alzheimer's disease management . It enhances cell viability and reduces apoptosis in neuronal models exposed to neurotoxic agents.

4. Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented against various pathogens.

- In Vitro Studies : this compound demonstrated significant inhibition of bacterial growth, including strains like Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial membranes, leading to cell lysis .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Case Study 2 : Clinical trials assessing the anti-inflammatory effects in patients with chronic inflammatory diseases showed marked reductions in inflammatory markers post-treatment with this compound.

特性

IUPAC Name |

[(2S)-5-acetyloxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOMNXCYSIYMOX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424911 | |

| Record name | (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111441-88-4 | |

| Record name | (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。